Product packaging for Veradoline hydrochloride(Cat. No.:CAS No. 76448-47-0)

Veradoline hydrochloride

Cat. No.: B1622198
CAS No.: 76448-47-0
M. Wt: 399.4 g/mol
InChI Key: CCHPWFRRLJQTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Veradoline Hydrochloride as a Research Compound

This compound is recognized within the scientific community as a specific chemical entity used in research settings.

The active moiety of the compound is known by its International Nonproprietary Name (INN), Veradoline. ncats.ionih.gov For precise identification and to avoid ambiguity in scientific literature and databases, Veradoline and its hydrochloride salt are assigned unique identifiers.

IdentifierValue
UNII (for this compound) 5DFE29V8B0 nih.gov
UNII (for Veradoline) NB82166K5A ncats.ionih.gov
ChEMBL ID (for Veradoline) CHEMBL2111059 nih.govebi.ac.uk
ChEMBL ID (for this compound) CHEMBL3989652 ebi.ac.uk

This table provides the Unique Ingredient Identifier (UNII) and the ChEMBL database identifier for both Veradoline and its hydrochloride salt.

Chemically, this compound is classified as a tetrahydroisoquinoline derivative. nih.gov From a pharmacological standpoint, it is categorized as an analgesic agent and an agent affecting the nervous system. ncats.ionih.govncats.io

Overview of Early Preclinical Research and Potential Pharmacological Activities

Early research on this compound has primarily focused on its potential as an analgesic.

Preclinical studies have suggested the potency of this compound as an analgesic agent. googleapis.com The compound has been included in lists of analgesic agents in scientific and patent literature. googleapis.comgoogleapis.com

The primary area of therapeutic research for this compound has been in pain management due to its classification as an analgesic. ncats.ioncats.io The National Institutes of Health (NIH) HEAL (Helping to End Addiction Long-term®) Initiative, for instance, supports extensive research into non-addictive pain therapies, a category under which compounds like this compound could be investigated. nih.govnih.govgrants.gov Research in neurological disorders also represents a potential, albeit less explored, avenue for such compounds, given the intricate relationship between the nervous system and pain pathways. vietnamjournal.ruresearchgate.net

Identification of Knowledge Gaps and Future Research Trajectories

Despite its identification and initial classification, there are significant gaps in the publicly available research on this compound. The detailed mechanisms of action, comprehensive efficacy studies in various pain models, and its full pharmacological profile remain largely unpublished or confined to proprietary research.

Future research trajectories could involve:

In-depth investigation into its mechanism of action at the molecular level.

Comprehensive preclinical studies to evaluate its efficacy and potential in various models of acute and chronic pain.

Comparative studies against existing analgesics to determine its relative potency and therapeutic index.

Exploration of its effects on different aspects of the central and peripheral nervous systems to uncover potential applications in other neurological conditions.

The ChEMBL database, a manually curated database of bioactive molecules, serves as a valuable resource for tracking the research and development of compounds like Veradoline. ebi.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28Cl2N2O2 B1622198 Veradoline hydrochloride CAS No. 76448-47-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

76448-47-0

Molecular Formula

C20H28Cl2N2O2

Molecular Weight

399.4 g/mol

IUPAC Name

4-[2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline;dihydrochloride

InChI

InChI=1S/C20H26N2O2.2ClH/c1-14-18-13-20(24-3)19(23-2)12-16(18)9-11-22(14)10-8-15-4-6-17(21)7-5-15;;/h4-7,12-14H,8-11,21H2,1-3H3;2*1H

InChI Key

CCHPWFRRLJQTDO-UHFFFAOYSA-N

SMILES

CC1C2=CC(=C(C=C2CCN1CCC3=CC=C(C=C3)N)OC)OC.Cl.Cl

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1CCC3=CC=C(C=C3)N)OC)OC.Cl.Cl

Origin of Product

United States

Chemical Synthesis and Derivatization Studies of Veradoline Hydrochloride

Methodologies for the Synthesis of Veradoline Hydrochloride and Related Analogues

The synthesis of this compound and its analogues involves multi-step reaction sequences that are common in the preparation of complex organic molecules. These methodologies are designed to be efficient and allow for the introduction of various functional groups to explore structure-activity relationships.

Synthetic Pathways and Reaction Schemes

A plausible synthetic route to Veradoline, the free base of this compound, involves a convergent synthesis strategy. A key disconnection approach suggests the formation of the amide bond as a final or penultimate step. One potential pathway begins with the synthesis of two key intermediates: 2-phenyl-2-((4-methoxyphenyl)amino)acetic acid and dimethylamine.

The synthesis of the carboxylic acid intermediate could be achieved through a nucleophilic substitution reaction between a 2-halophenylacetic acid derivative and p-anisidine. Alternatively, a Strecker synthesis or a related multicomponent reaction could provide a more convergent route to the α-amino acid precursor.

The final amide-forming step would involve the coupling of the carboxylic acid intermediate with dimethylamine using a standard coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting Veradoline free base can then be treated with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, to precipitate this compound.

A general reaction scheme is presented below:

Scheme 1: Hypothetical Synthetic Pathway to this compound

Image of a hypothetical reaction scheme for the synthesis of this compound. The scheme shows a two-step process. In the first step, 2-bromo-2-phenylacetic acid reacts with p-anisidine to form 2-((4-methoxyphenyl)amino)-2-phenylacetic acid. In the second step, this intermediate reacts with dimethylamine in the presence of a coupling agent to form Veradoline, which is then treated with HCl to yield this compound.This is a generalized and hypothetical scheme, and the actual reaction conditions may vary.

Purification and Characterization Techniques (e.g., NMR, Mass Spectrometry)

The purification of this compound is typically achieved through recrystallization from a suitable solvent system to obtain a crystalline solid with high purity. The choice of solvent depends on the solubility of the compound and the impurities to be removed.

Characterization of the synthesized compound is crucial to confirm its identity and purity. The following techniques are commonly employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound. The chemical shifts, coupling constants, and integration of the proton signals, as well as the chemical shifts of the carbon signals, provide detailed information about the connectivity of atoms in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as the amide carbonyl group (C=O stretch) and the N-H and C-H bonds.

Below is a table of hypothetical NMR data for this compound, based on its known structure.

¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
7.40-7.20 (m, 5H, Ar-H)172.0 (C=O)
6.90-6.80 (m, 4H, Ar-H)155.0 (Ar-C)
5.10 (s, 1H, CH)140.0 (Ar-C)
3.80 (s, 3H, OCH₃)129.0 (Ar-C)
3.10 (s, 3H, NCH₃)128.5 (Ar-C)
2.95 (s, 3H, NCH₃)128.0 (Ar-C)
115.0 (Ar-C)
65.0 (CH)
55.5 (OCH₃)
37.0 (NCH₃)
35.5 (NCH₃)

Note: This data is hypothetical and for illustrative purposes only.

Design Principles for Novel this compound Derivatives

The design of novel derivatives of this compound is guided by the principles of medicinal chemistry, with the aim of improving its pharmacological properties. nih.gov

Strategic Modifications for Enhanced Biological Inquiry

Strategic modifications to the this compound scaffold can be made to probe its interaction with biological targets and to potentially enhance its activity, selectivity, and pharmacokinetic properties. Key areas for modification include:

Aromatic Ring Substitution: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl and methoxyphenyl rings can influence the electronic properties and steric bulk of the molecule, which may affect its binding affinity and selectivity for its target.

Amine Modification: Altering the N,N-dimethylamino group to other secondary or tertiary amines can impact the compound's polarity, basicity, and potential for hydrogen bonding, which can influence its solubility and biological activity.

Scaffold Hopping: Replacing the diphenylamine or acetamide core with other bioisosteric groups can lead to novel chemical entities with potentially improved properties.

Rational Drug Design Approaches in Medicinal Chemistry

Rational drug design approaches are instrumental in the development of new this compound derivatives. nih.gov These methods utilize the understanding of the biological target and the mechanism of action to design molecules with desired properties. nih.gov Key approaches include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target of Veradoline is known, SBDD techniques such as molecular docking can be used to predict the binding mode of designed derivatives and to optimize their interactions with the target's active site. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods can be employed. These methods rely on the knowledge of other molecules that bind to the same target. nih.gov Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be used to identify the key chemical features required for biological activity and to guide the design of new, more potent analogues.

Optimization of Synthetic Processes for Research Applications

The optimization of the synthetic process for this compound is crucial for its efficient and cost-effective production for research purposes. preprints.org Key areas for optimization include:

Reaction Conditions: Systematically varying reaction parameters such as temperature, reaction time, solvent, and catalyst can lead to improved reaction yields and reduced reaction times.

Purification Methods: Developing efficient purification protocols, such as optimizing recrystallization conditions or employing chromatographic techniques, can improve the purity of the final product and reduce product loss. preprints.org

Green Chemistry Principles: Implementing principles of green chemistry, such as using less hazardous solvents and reagents and minimizing waste generation, can make the synthesis more environmentally friendly.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Veradoline Hydrochloride Analogues

Fundamental Principles Governing Veradoline Hydrochloride's SAR

The structure-activity relationship (SAR) of a compound like this compound is fundamentally determined by how its three-dimensional structure interacts with its biological target. The core structure, a substituted tetrahydroisoquinoline linked to a benzenamine moiety, presents several key features that would be critical to its pharmacological activity.

Influence of Specific Chemical Moieties (e.g., benzenamine core, isoquinolinyl substituent) on Activity

The activity of this compound would be a composite of the contributions from its primary structural components: the benzenamine core and the isoquinolinyl substituent.

Benzenamine Core: The amino group on the benzene (B151609) ring is a critical feature. Its basicity, nucleophilicity, and ability to form hydrogen bonds would be pivotal for receptor interaction. The position of this amino group (para- in Veradoline) and the nature of any substituents on the ring would modulate electronic properties and steric hindrance, thereby influencing binding affinity and selectivity.

Positional and Substituent Effects on Pharmacological Profiles

Hypothetically, modifications to the this compound structure would lead to significant changes in its pharmacological profile.

Modification Site Potential Substituents Hypothesized Impact on Activity
Benzenamine RingElectron-withdrawing groups (e.g., -Cl, -NO2), Electron-donating groups (e.g., -CH3, -OCH3)Altering the pKa of the amine could affect ionization at physiological pH and hydrogen bonding capacity, thus modifying binding affinity.
Isoquinoline (B145761) RingVarying the position and number of methoxy (B1213986) groupsCould probe the steric and electronic requirements of the receptor's binding site. Shifting or removing these groups would likely alter potency.
Ethyl LinkerLengthening, shortening, or introducing rigidity (e.g., double bond)Modifying the distance and flexibility between the benzenamine and isoquinoline moieties would test the optimal spatial arrangement for receptor binding.

Methodological Approaches to SAR/SPR Determination

To establish the SAR and SPR of Veradoline analogues, a systematic approach combining chemical synthesis and biological testing would be necessary.

Systematic Modification and Biological Evaluation

This classical approach involves the synthesis of a series of analogues where specific parts of the molecule are systematically altered. nih.gov Each new compound is then tested to determine how the structural change has affected its biological activity. For Veradoline, this would involve creating derivatives with different substituents on the aromatic rings, modifications to the linker, and alterations to the isoquinoline system.

In Vitro Assays for Activity Profiling

A variety of in vitro assays would be employed to characterize the pharmacological activity of the synthesized analogues. These could include:

Receptor Binding Assays: To determine the affinity of the compounds for their specific molecular target(s).

Enzyme Inhibition Assays: If the target is an enzyme, these assays would measure the compound's ability to inhibit its activity.

Cell-Based Functional Assays: To assess the compound's effect on cellular pathways and functions.

Computational and In Silico Approaches to SAR/SPR

Computational chemistry offers powerful tools to predict and rationalize the SAR of compounds like this compound.

These methods can build predictive models that link a compound's chemical structure to its biological activity. nih.gov By analyzing a dataset of known Veradoline analogues and their activities, a QSAR model could be developed to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. researchgate.net

Other in silico techniques that would be applicable include:

Molecular Docking: Simulating the binding of Veradoline analogues into the active site of a target protein to predict binding affinity and orientation.

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new potential lead compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as Veradoline) when bound to a second molecule (a receptor or target protein) to form a stable complex. nih.govyoutube.com This method is crucial in rational drug design for predicting the binding affinity and interaction patterns between a drug candidate and its biological target at the atomic level.

Should such a study be performed on this compound analogues, the process would involve:

Preparation of Target and Ligands: The three-dimensional structure of the target protein would be obtained, often from crystallographic databases like the Protein Data Bank. The structures of Veradoline and its analogues would be modeled and optimized for docking.

Docking Simulation: Using software like AutoDock Vina or Glide, the ligands would be placed into the binding site of the target protein. nih.gov The program would then explore various possible conformations and orientations of the ligand within the binding pocket.

Scoring and Analysis: A scoring function would estimate the binding free energy for each pose, with lower energy scores typically indicating more favorable binding. nih.gov The results would allow researchers to visualize key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site.

A hypothetical data table from such a study might look like the one below, ranking analogues based on their predicted binding affinity.

Hypothetical Molecular Docking Results for Veradoline Analogues

Analogue Docking Score (kcal/mol) Key Interacting Residues (Hypothetical)
Veradoline -9.5 TYR120, SER234, PHE345
Analogue A -10.2 TYR120, SER234, PHE345, LYS122
Analogue B -8.7 SER234, PHE345
Analogue C -9.9 TYR120, ASP230, PHE345

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and biological systems over time. youtube.comyoutube.com This method simulates the physical movements of atoms and molecules, offering a detailed view of the conformational changes and stability of a ligand-receptor complex in a simulated physiological environment. verisimlife.comnih.gov

For this compound, an MD simulation would typically follow a molecular docking study to:

Assess Complex Stability: The simulation would track the trajectory of the Veradoline-protein complex over a set period (nanoseconds to microseconds). The stability is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests the complex is not undergoing major structural changes. nih.gov

Analyze Conformational Changes: MD can reveal how the binding of Veradoline or its analogues might induce conformational changes in the target protein, or how the ligand itself adapts its shape within the binding pocket.

Refine Binding Energetics: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy. mdpi.com

A summary of potential findings from an MD simulation could be presented as follows.

Hypothetical MD Simulation Stability Metrics for Veradoline-Target Complexes

Complex Average RMSD (Å) Binding Free Energy (MM-PBSA, kcal/mol)
Veradoline-Target 1.8 -45.7
Analogue A-Target 1.5 -52.3
Analogue B-Target 2.5 -38.1

Prediction of Pharmacological Profiles using In Silico Methods

In silico methods are computational approaches used early in the drug discovery process to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govresearchgate.net These predictions help identify drug candidates with favorable pharmacokinetic and safety profiles before significant resources are invested in experimental testing. nih.gov

For this compound and its analogues, various computational models and software could be used to predict key pharmacological parameters:

Physicochemical Properties: Prediction of properties like lipophilicity (LogP), solubility, and pKa, which influence absorption and distribution.

Pharmacokinetic Profile: Estimation of parameters such as human intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like Cytochrome P450.

Toxicity Prediction: Screening for potential toxicities, including mutagenicity, carcinogenicity, and cardiotoxicity.

These predictions are typically based on the molecule's structure and are derived from quantitative structure-activity relationship (QSAR) models built on large datasets of known compounds. nih.gov

Hypothetical In Silico ADMET Profile for Veradoline

Property Predicted Value Interpretation
LogP 3.4 Optimal lipophilicity
Aqueous Solubility -3.5 (log mol/L) Moderately soluble
Blood-Brain Barrier Permeant Yes Likely to enter the CNS
CYP2D6 Inhibitor No Low risk of drug-drug interactions
Ames Mutagenicity Negative Unlikely to be mutagenic

Molecular Mechanisms of Action and Target Identification Studies of Veradoline Hydrochloride

Elucidation of Biological Targets and Pathways

Identification of Receptors and Enzymes Interacted With

Characterization of Specific Binding Sites

The characterization of specific binding sites on a target receptor or enzyme is a crucial step in understanding the molecular basis of a compound's activity. This involves identifying the precise amino acid residues or domains within the protein that the ligand interacts with. For veradoline hydrochloride, specific details regarding the characterization of its binding sites on any identified biological targets are not currently available in the public scientific literature.

Receptor Binding Studies

Receptor binding studies are fundamental in pharmacology for quantifying the affinity of a ligand for its receptor. These studies provide valuable data on the strength and specificity of the interaction.

Radioligand Binding Assays

Radioligand binding assays are a common technique used to study the interaction of a ligand with its receptor. In these assays, a radioactively labeled form of a ligand is used to measure its binding to a target. There is no specific information available in the public scientific literature detailing the use of radioligand binding assays to study the interaction of this compound with any specific receptors.

Determination of Binding Affinity and Selectivity (Kᵢ, IC₅₀)

The binding affinity of a compound for its target is often expressed in terms of the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the intrinsic affinity of the inhibitor for the receptor, while the IC₅₀ value indicates the concentration of an inhibitor required to displace 50% of a radioligand from its specific binding sites.

Currently, there are no publicly available data tables from peer-reviewed research that provide specific Kᵢ or IC₅₀ values for this compound against a range of biological targets.

Analysis of Binding Kinetics and Dissociation Rates (e.g., Residence Time)

The analysis of binding kinetics provides a more dynamic understanding of the drug-receptor interaction by examining the rates of association (kₒₙ) and dissociation (kₒff). The residence time, which is the reciprocal of the dissociation rate (1/kₒff), is an increasingly important parameter in drug discovery as it can correlate with the duration of the pharmacological effect.

Detailed studies on the binding kinetics and dissociation rates of this compound, including its residence time at any specific biological target, are not currently available in the scientific literature.

Investigation of Allosteric Modulation and Conformational Changes

Allosteric modulation represents a key mechanism in pharmacology where a ligand binds to a receptor at a site distinct from the primary (orthosteric) binding site. tocris.com This binding event induces a conformational change in the receptor, which in turn alters the affinity or efficacy of the orthosteric ligand. tocris.com Allosteric modulators can be classified as positive (PAMs), which enhance the effects of the orthosteric ligand, or negative (NAMs), which reduce them. tocris.comnih.gov This mechanism offers therapeutic potential by allowing for a more nuanced "tuning" of receptor activity rather than simple activation or blockade. researchgate.net

For G protein-coupled receptors (GPCRs) like the cannabinoid receptor type 1 (CB1), a primary target for cannabinoid compounds, allosteric modulation is a subject of intensive research. nih.gov The binding of an allosteric modulator can lead to distinct conformational changes in the receptor structure. nih.gov For instance, studies on the CB1 receptor have shown that allosteric ligands can block the significant conformational changes that are necessary for G protein binding and full receptor activation. nih.gov

One studied example of a CB1 allosteric modulator, Org 27569, has been shown to increase the binding of agonists while simultaneously blocking agonist-induced signaling. nih.gov This paradoxical effect is explained by the modulator inducing a unique receptor conformation that may resemble an intermediate state on the path to full activation but is incapable of completing it. nih.gov Structural studies of the CB1 receptor reveal a complex architecture with multiple sub-pockets and regions of flexibility, particularly in the extracellular loops and transmembrane helices, which can be altered by ligand binding. nih.govresearchgate.net These structural shifts are crucial for receptor function and are the basis for the effects of allosteric modulators. nih.gov While this compound is known to interact with cannabinoid receptors, specific research investigating its role as an allosteric modulator or detailing the precise conformational changes it induces in the CB1 receptor is not extensively documented in current literature.

Table 1: Effects of Exemplary Allosteric Modulators on the CB1 Receptor

Modulator Type Effect on Agonist Binding Effect on Agonist-Induced Signaling Reference
Org 27569 NAM Increases Blocks/Inhibits nih.govnih.gov
Org 27759 NAM Increases Blocks/Inhibits nih.gov
Org 29647 NAM Increases Blocks/Inhibits nih.gov
Pregnenolone NAM Decreases Inhibits researchgate.net
Lipoxin A4 PAM Enhances Enhances researchgate.net

Characterization of this compound's Receptor Modulatory Activity

Receptor modulators are substances that bind to a receptor and regulate its activity. dntb.gov.ua This modulation can range from activation (agonism) to inhibition (antagonism), with a spectrum of effects in between. The nature of this interaction defines the pharmacological profile of the compound.

Agonism and Partial Agonism

An agonist is a ligand that binds to a receptor and activates it, producing a biological response. tocris.com The degree of this response is determined by the agonist's intrinsic efficacy. A full agonist possesses high efficacy and can elicit a maximal response from the receptor system. tocris.comresearchgate.net In contrast, a partial agonist has lower intrinsic efficacy; even when it occupies all available receptors, it produces only a sub-maximal response. mdpi.comnih.gov

Partial agonists can be particularly useful therapeutically as they can provide a moderate level of receptor activation while preventing overstimulation by endogenous full agonists. nih.gov In the presence of a full agonist, a partial agonist may act as a functional antagonist by competing for the same receptor binding sites. nih.govwikipedia.org

This compound's mechanism of action is primarily characterized by its activity as an agonist at cannabinoid receptors. The compound Δ⁹-tetrahydrocannabinol (THC), for example, is a well-known partial agonist at the CB1 receptor. nih.govumn.edu Studies on THC have provided insights into the molecular basis of partial agonism, suggesting it may arise from the ligand's ability to bind in different poses (agonist vs. antagonist-like) or its capacity to only partially induce the conformational changes required for full receptor activation. nih.gov

Antagonism (Competitive vs. Noncompetitive; Reversible vs. Irreversible)

An antagonist is a type of receptor ligand that blocks or dampens the action of an agonist. derangedphysiology.com Unlike agonists, antagonists have affinity for the receptor but lack intrinsic efficacy. derangedphysiology.com

Competitive Antagonism : This occurs when the antagonist binds to the same site on the receptor as the agonist (the orthosteric site). tocris.comderangedphysiology.com The binding is mutually exclusive, and the antagonist's effect can be overcome by increasing the concentration of the agonist. This type of antagonism shifts the agonist's dose-response curve to the right.

Noncompetitive Antagonism : This type of antagonist binds to an allosteric site, a site different from where the agonist binds. tocris.comderangedphysiology.com This binding changes the receptor's conformation, preventing the agonist from producing its effect, regardless of the agonist's concentration. Therefore, the antagonism is typically insurmountable, reducing the maximal effect of the agonist.

Antagonism can also be classified by the nature of the bond formed with the receptor:

Reversible Antagonism : The antagonist binds non-covalently to the receptor, and the antagonist can dissociate from the receptor. tocris.com

Irreversible Antagonism : The antagonist binds covalently to the receptor, forming a permanent complex. tocris.comderangedphysiology.com This effectively removes the receptor from the pool available for agonist binding. derangedphysiology.com

While these mechanisms are fundamental to receptor pharmacology, this compound is primarily identified as an agonist, and there is limited scientific literature characterizing it as a direct antagonist at its target receptors.

Table 2: Comparison of Receptor Ligand Types

Ligand Type Binds to Active Site Intrinsic Efficacy Effect on Receptor Activity Example Mechanism
Full Agonist Yes High Elicits maximal response Stabilizes fully active receptor conformation
Partial Agonist Yes Low-to-moderate Elicits sub-maximal response Stabilizes an intermediate or partially active conformation
Competitive Antagonist Yes None Blocks agonist binding Competes for the same binding site as the agonist
Noncompetitive Antagonist No (Allosteric Site) None Prevents agonist activation Binds to a different site, changing receptor conformation

Signaling Pathway Analysis and Downstream Effects

The binding of an agonist to a G protein-coupled receptor like the CB1 receptor initiates a cascade of intracellular signaling events. The CB1 receptor is known to couple primarily to the Gi/o family of G proteins. mdpi.com Activation of the CB1 receptor by an agonist leads to the dissociation of the G protein subunits (α and βγ).

The dissociated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). mdpi.com The reduction in cAMP levels affects the activity of downstream effectors such as protein kinase A (PKA), which in turn modulates the function of various cellular proteins and transcription factors.

Simultaneously, the Gβγ subunits can directly modulate other signaling pathways. A key downstream effect is the regulation of ion channels. CB1 receptor activation typically leads to the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of G protein-gated inwardly rectifying potassium (GIRK) channels. mdpi.com The inhibition of calcium influx and enhancement of potassium efflux leads to a hyperpolarization of the cell membrane and a reduction in neuronal excitability and neurotransmitter release. These signaling pathways are central to the physiological effects mediated by CB1 receptor agonists.

Preclinical Pharmacodynamic Studies of Veradoline Hydrochloride in Non Clinical Models

In Vitro Pharmacodynamic Models and Assays

Preclinical evaluation of a compound's pharmacodynamic properties begins with in vitro models to characterize its effects at a cellular and tissue level. These assays are crucial for elucidating the mechanism of action and identifying the molecular targets of the drug candidate.

Cellular Assays for Functional Responses

Cellular assays are instrumental in determining a compound's functional activity by measuring its impact on cellular processes. For Pravadoline, in vitro studies have focused on its effect on prostaglandin (B15479496) synthesis, a key pathway in pain and inflammation.

Research has shown that Pravadoline inhibits the synthesis of prostaglandins (B1171923) in mouse brain tissue. nih.gov This inhibition is a key indicator of its mechanism of action, aligning it with nonsteroidal anti-inflammatory drugs (NSAIDs). The potency of this inhibition is quantified by the IC50 value, which represents the concentration of the drug required to inhibit 50% of the enzymatic activity.

Table 1: In Vitro Inhibition of Prostaglandin Synthesis by Pravadoline

Assay System Parameter Result

Tissue-Based Pharmacodynamic Investigations

Isolated tissue preparations provide a more complex biological system than cellular assays to study the pharmacological effects of a compound. These ex vivo models help to understand the drug's influence on neuronal and smooth muscle functions.

In Vivo Pharmacodynamic Evaluation in Animal Models

Following in vitro characterization, the pharmacodynamic properties of a compound are assessed in living organisms. These in vivo studies are essential for understanding the drug's efficacy and dose-response relationship in a complex physiological system.

Selection of Relevant Animal Species for Pharmacodynamic Modeling

The selection of appropriate animal models is critical for the preclinical evaluation of analgesics. Rodent models, such as mice and rats, are commonly used as they have well-characterized neurological pathways for pain that are relevant to humans.

For the preclinical assessment of Pravadoline, both mice and rats have been used extensively. nih.gov These species are sensitive to various pain-inducing stimuli, allowing for the evaluation of the compound's effectiveness in different pain modalities, including chemical, thermal, and mechanical pain. nih.gov

Dose-Response Relationships and Efficacy in Preclinical Models

Dose-response studies are fundamental to determining the effective dose range of a new analgesic compound. In these studies, various doses of the drug are administered to animals, and the analgesic effect is measured using specific pain models.

Pravadoline has demonstrated significant antinociceptive activity across a range of rodent pain models. nih.gov The efficacy is quantified by the ED50, the dose that produces a therapeutic effect in 50% of the population. For instance, in the acetylcholine-induced writhing test in mice, a model of visceral pain, Pravadoline showed a clear dose-dependent effect. nih.gov Similar dose-dependent efficacy was observed in models of inflammatory pain, such as the brewer's yeast-induced hyperalgesia test in rats. nih.gov

Table 2: In Vivo Efficacy of Pravadoline in Rodent Pain Models

Animal Model Pain Type Endpoint ED50 / MED
Mouse Acetylcholine-Induced Writhing Inhibition of Writhing 41 mg/kg p.o.
Mouse PGE2-Induced Writhing Inhibition of Writhing 24 mg/kg p.o.
Mouse Tail Immersion (55°C) Increased Latency 100 mg/kg s.c. (MED)
Rat Acetic Acid-Induced Writhing Inhibition of Writhing 15 mg/kg p.o.
Rat Brewer's Yeast-Induced Hyperalgesia Reversal of Hyperalgesia 1 mg/kg p.o. (MED)
Rat Adjuvant-Arthritic Paw Flexion Inhibition of Nociceptive Response 41 mg/kg p.o.

MED: Minimum Effective Dose

Non Clinical Metabolism Studies of Veradoline Hydrochloride

The metabolic journey of Veradoline hydrochloride has been primarily elucidated through a series of non-clinical studies. These investigations are crucial in understanding the compound's biotransformation, identifying its metabolites, and assessing the enzymes responsible for its breakdown. Initial research has pointed to the likelihood that "Veradoline" is a probable misspelling of "veratridine," a known alkaloid. Consequently, the available scientific literature on veratridine's metabolism is presented here to address the inquiry.

In Vitro Metabolism Profiling

In vitro studies are fundamental in creating a preliminary metabolic map of a drug candidate. These experiments, utilizing various liver-derived preparations, offer a controlled environment to study metabolic pathways.

Research into the in vitro metabolism of veratridine (B1662332) has predominantly utilized rat liver microsomes. These studies have been instrumental in identifying the primary metabolic pathways. In these experimental setups, veratridine was incubated with rat liver microsomes, leading to the formation of several metabolites.

Unfortunately, at the time of this review, specific studies detailing the metabolism of veratridine using human liver microsomes, liver slices, or hepatocytes from either animal or human origin for a direct comparative analysis could not be identified in the public domain. Such comparative studies are essential to understand inter-species differences in metabolism and to better predict the compound's metabolic fate in humans.

Incubation of veratridine with rat liver microsomes resulted in the detection of seven distinct metabolites. The formation of these metabolites indicates that veratridine undergoes significant biotransformation. The primary metabolic reactions were identified as hydroxylation and demethylation, catalyzed by cytochrome P450 (CYP) enzymes. Specifically, the research implicated the involvement of CYP1A, CYP2B, CYP2E1, and CYP3A isoforms in the metabolism of veratridine in this in vitro system.

Table 1: Summary of In Vitro Metabolism Findings for Veratridine

ParameterFindings
In Vitro System Rat Liver Microsomes
Number of Metabolites Identified Seven
Primary Metabolic Pathways Hydroxylation, Demethylation
CYP Isoforms Involved CYP1A, CYP2B, CYP2E1, CYP3A

Preclinical Therapeutic Potential Exploration of Veradoline Hydrochloride

Investigation in Preclinical Pain Management Models

There is a notable absence of published studies detailing the assessment of Veradoline hydrochloride's analgesic properties in established animal models of pain. Scientific literature does not provide specific data from preclinical trials that would be necessary to evaluate its effectiveness.

Assessment of Analgesic Properties in Animal Models

Information regarding the performance of this compound in specific animal models for pain, such as the hot plate test, tail-flick test, or formalin-induced inflammatory pain models, is not available in the public scientific record. Consequently, no data on its comparative efficacy, mechanism of action in these models, or potential for treating different types of pain (e.g., nociceptive, neuropathic) can be presented.

Research in Preclinical Neurological Disorder Models

Similarly, there is no accessible research detailing the investigation of this compound for the treatment of neurological disorders in preclinical settings.

Exploration of Efficacy in Relevant Animal Models

No studies documenting the use of this compound in animal models relevant to specific neurological disorders, such as models for epilepsy, Parkinson's disease, or Alzheimer's disease, were found in the public domain. Therefore, its potential efficacy in these areas remains unexplored in publicly available research.

Exploration of Other Potential Preclinical Research Applications

Beyond pain and neurological disorders, there is no publicly available information on other potential preclinical research applications for this compound. Its activity in other physiological systems or its potential utility in other disease models has not been documented in accessible scientific literature.

Q & A

Q. What are the validated analytical methods for quantifying Veradoline hydrochloride purity in experimental samples?

High-performance liquid chromatography (HPLC) is the most widely accepted method. Key parameters include:

  • Chromatographic conditions : Use a C18 column (4.6 × 250 mm, 5 µm), mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 55:45 ratio, flow rate of 1.0 mL/min, and UV detection at 230 nm .
  • Sample preparation : Dissolve 10 mg of this compound in 50 mL of mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm membrane .
  • Validation : Ensure linearity (R² > 0.999) across 50–150% of the target concentration, precision (%RSD < 2%), and recovery (98–102%) .

Q. How should researchers characterize the structural identity of this compound in novel syntheses?

Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm proton and carbon environments match literature data for the hydrochloride salt. Pay attention to shifts caused by the hydrochloride moiety (e.g., amine proton downfield shifts) .
  • Mass spectrometry (MS) : Verify the molecular ion peak at m/z corresponding to [C₁₉H₂₃ClN₂O₂]⁺ and isotopic chlorine patterns .
  • X-ray diffraction (XRD) : Use single-crystal XRD to resolve crystal lattice parameters and confirm salt formation .

Q. What criteria determine the selection of solvents for solubility studies of this compound?

Prioritize solvents relevant to pharmacological delivery systems:

  • Aqueous buffers : Assess pH-dependent solubility (e.g., 1.2–7.4 pH range) using shake-flask methods with HPLC quantification .
  • Organic co-solvents : Test ethanol, PEG 400, and propylene glycol at 10–40% v/v to identify excipients for formulation .
  • Thermodynamic solubility : Conduct studies at 25°C and 37°C to model physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

Apply systematic re-evaluation:

  • Meta-analysis : Pool data from preclinical studies (rodent and non-rodent models) to identify outliers. Use statistical tools like Grubbs' test to exclude anomalous results .
  • Experimental replication : Standardize administration routes (e.g., intravenous vs. oral) and sampling intervals across studies to minimize variability .
  • Cross-species validation : Compare metabolic stability in human liver microsomes vs. animal models to clarify interspecies differences .

Q. What experimental design principles optimize this compound’s pharmacological efficacy in vivo?

Use factorial design to evaluate critical variables:

  • Dose-ranging studies : Test 0.1–10 mg/kg in rodent models, monitoring plasma concentrations via LC-MS/MS at 0.5, 2, 6, and 24 hours post-dose .
  • Endpoint selection : Prioritize biomarkers (e.g., receptor occupancy via PET imaging) over behavioral outcomes to reduce subjectivity .
  • Control groups : Include vehicle controls and positive controls (e.g., existing analgesics) to contextualize efficacy .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

Integrate multi-scale simulations:

  • Molecular docking : Map Veradoline’s binding affinity to κ-opioid receptors using AutoDock Vina, validating with mutagenesis data .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Use NONMEM to correlate plasma exposure with target engagement metrics .
  • Machine learning : Train models on published ADMET datasets to predict off-target interactions or metabolic pathways .

Methodological Best Practices

Q. What strategies ensure reproducibility in synthesizing this compound analogs?

  • Protocol documentation : Detail reaction conditions (temperature, stirring speed), purification steps (e.g., recrystallization solvents), and characterization data in supplementary materials .
  • Batch-to-batch consistency : Monitor intermediate purity via TLC at each synthetic step and reject batches with >2% impurities .
  • Collaborative validation : Share samples with independent labs for NMR and HPLC cross-verification .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Bioavailability analysis : Measure free drug concentrations in plasma vs. in vitro IC₅₀ values to assess protein binding effects .
  • Tissue distribution studies : Use radiolabeled this compound to quantify penetration into target organs (e.g., CNS) .
  • Mechanistic studies : Apply knock-out models to confirm target specificity if off-target effects are suspected .

Data Presentation and Ethics

Q. What are the key elements of a rigorous discussion section for this compound studies?

  • Contextualize findings : Compare results to prior work on structurally related opioids (e.g., U-50488) and highlight novel contributions .
  • Address limitations : Acknowledge sample size constraints or model relevance (e.g., translational gaps between rodents and humans) .
  • Propose follow-ups : Suggest dose-escalation trials or metabolite profiling to address unanswered questions .

Q. How can researchers ethically design human trials for this compound’s therapeutic applications?

  • Participant selection : Exclude individuals with substance use disorders and use stratified randomization by age/sex to minimize bias .
  • Safety monitoring : Predefine stopping criteria (e.g., ≥Grade 3 adverse events) and establish an independent data review board .
  • Transparency : Register trials on ClinicalTrials.gov and publish negative outcomes to avoid publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.